Urea, N-(4-chlorophenyl)-N'-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
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Overview
Description
Urea, N-(4-chlorophenyl)-N’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a 4-chlorophenyl group and a 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(4-chlorophenyl)-N’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- typically involves the reaction of 4-chloroaniline with phthalic anhydride to form an intermediate, which is then reacted with isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Urea, N-(4-chlorophenyl)-N’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
- Urea, N-(4-bromophenyl)-N’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
- Urea, N-(4-fluorophenyl)-N’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
- Urea, N-(4-methylphenyl)-N’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
Comparison: Compared to its analogs, Urea, N-(4-chlorophenyl)-N’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the electronic effects of the chlorine atom can affect the compound’s stability and reactivity in chemical reactions.
Properties
CAS No. |
314282-68-3 |
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Molecular Formula |
C15H10ClN3O3 |
Molecular Weight |
315.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(1,3-dioxoisoindol-2-yl)urea |
InChI |
InChI=1S/C15H10ClN3O3/c16-9-5-7-10(8-6-9)17-15(22)18-19-13(20)11-3-1-2-4-12(11)14(19)21/h1-8H,(H2,17,18,22) |
InChI Key |
ZROYLJXVRSXWOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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